Dansylamide

Vue d'ensemble

Description

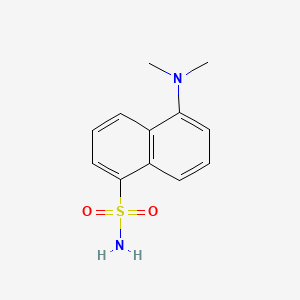

Dansylamide, également connu sous le nom de 5-(diméthylamino)naphtalène-1-sulfonamide, est un colorant fluorescent largement utilisé en biochimie et en chimie. Il est connu pour sa forte fluorescence et sa capacité à former des dérivés stables avec les acides aminés et autres amines.

Méthodes De Préparation

La Dansylamide est généralement synthétisée par réaction du chlorure de dansyle avec l’ammoniac. Cette réaction forme le représentant le plus simple de la classe des amines dérivés de la dansyle . La voie de synthèse implique les étapes suivantes:

Réaction avec l’ammoniac: Le chlorure de dansyle réagit avec l’ammoniac pour former la this compound.

Conditions de réaction: La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme à température ambiante.

Les méthodes de production industrielle de la this compound sont similaires à la synthèse en laboratoire mais sont mises à l’échelle pour répondre aux demandes commerciales. Le processus implique la même réaction de base mais peut inclure des étapes de purification supplémentaires pour garantir la haute pureté du produit final.

Analyse Des Réactions Chimiques

La Dansylamide subit diverses réactions chimiques, notamment:

Réactions de substitution: La this compound peut réagir avec les groupes amino primaires des amines aliphatiques et aromatiques pour former des dérivés fluorescents stables.

Oxydation et réduction: Bien que des réactions d’oxydation et de réduction spécifiques de la this compound soient moins souvent rapportées, elle peut participer à ces réactions dans des conditions appropriées.

Réactifs et conditions courantes: Les réactifs couramment utilisés dans les réactions avec la this compound comprennent le chlorure de dansyle, l’ammoniac et diverses amines. Les réactions sont généralement effectuées dans des solvants organiques à température ambiante.

Applications De Recherche Scientifique

La Dansylamide a une large gamme d’applications en recherche scientifique, notamment:

Marquage fluorescent: Il est utilisé pour le marquage fluorescent de composés biologiques afin de suivre leurs activités dans les systèmes enzymatiques et autres processus biologiques.

Biosenseurs: La this compound est utilisée dans le développement de biosenseurs pour la surveillance in vivo des métaux traces.

Biochimie et médecine: Elle est utilisée en biochimie et en médecine pour le marquage et le suivi des molécules biologiques.

Applications industrielles: La this compound est utilisée dans la production de colorants fluorescents et autres applications industrielles.

Mécanisme D'action

La Dansylamide exerce ses effets grâce à ses propriétés fluorescentes. Le composé interagit avec les groupes amino primaires des amines aliphatiques et aromatiques, formant des dérivés fluorescents stables . L’émission de fluorescence de la this compound dépend fortement du solvant et varie de 520 à 550 nanomètres . Le mécanisme implique la formation de liaisons hydrogène intramoléculaires et d’interactions électroniques entre les substituants donneur-accepteur et le naphtalène aromatique .

Comparaison Avec Des Composés Similaires

La Dansylamide est unique en raison de sa forte fluorescence et de sa capacité à former des dérivés stables avec les acides aminés et autres amines. Les composés similaires comprennent:

Chlorure de dansyle: Un précurseur de la this compound, utilisé dans la synthèse de divers dérivés de la dansyle.

Acides sulfoniques de naphtalène: Composés qui partagent la partie naphtalène et le groupe acide sulfonique avec la this compound.

Autres dérivés de la dansyle: Composés tels que les dérivés de la N-acétylée de la this compound, qui ont des propriétés fluorescentes similaires.

La this compound se distingue par ses caractéristiques structurales spécifiques et sa forte fluorescence, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

Dansylamide, a sulfonamide derivative of 5-(dimethylamino)-1-naphthalenesulfonamide, is widely recognized for its fluorescent properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and recent research findings.

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.317 g/mol

- Melting Point : 218-221 °C

- Density : 1.3 g/cm³

- Boiling Point : 435.4 °C at 760 mmHg

This compound functions primarily as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Research indicates that this compound exhibits differential binding profiles with human carbonic anhydrase I (hCA I) and II (hCA II), leading to distinct kinetic behaviors.

Binding Characteristics

- Differential Binding : this compound shows markedly different fluorescence spectral properties when binding to hCA I versus hCA II. This difference is attributed to the protein isomerization step, which significantly influences the binding kinetics of the compound .

- Fluorescence Enhancement : The deprotonation of the sulfonamide moiety enhances the fluorescence emission intensity and lifetime of this compound when bound to hCA I, indicating a strong electrostatic interaction with the enzyme's active site .

Study on Enzyme Interaction

A study published in Biochemistry explored the molecular basis for the differential spectral and binding profiles of this compound with hCA I and II. The researchers utilized various spectroscopic techniques to analyze how this compound interacts with these enzymes at a molecular level. Key findings include:

- This compound binds more effectively to hCA I than to hCA II, which may have implications for designing isozyme-specific inhibitors .

- The study highlighted the importance of structural-functional investigations in understanding enzyme-ligand interactions.

Fluorescent Sensing Applications

This compound has also been investigated for its potential in environmental applications, particularly in sensing heavy metals like lead (Pb(II)). A study demonstrated that a bis-dansylamide ion-exchanger selectively extracts Pb(II) from aqueous solutions into organic solvents such as dichloroethane (DCE). This property could be harnessed for environmental monitoring and remediation purposes .

Comparative Analysis of Biological Activity

| Property | This compound | Other Sulfonamides |

|---|---|---|

| Enzyme Inhibition | Selective for CAs | Broad-spectrum |

| Fluorescence Intensity | High upon binding | Variable |

| Applications | Sensing, drug design | Antimicrobial agents |

Propriétés

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBFJJKZPTRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162306 | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-39-6 | |

| Record name | Dansylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.